3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with an amino group, a methoxyphenyl group, and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thieno[3,2-d]pyrimidine core. This method may use reagents such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-dione: Another member of the thienopyrimidine family with similar biological activities.
4-Amino-furo[2,3-d]pyrimidine: Known for its dual inhibition of Tie-2 and VEGFR2 receptor tyrosine kinases.
Uniqueness
3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 with high potency sets it apart from other similar compounds, making it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
330662-24-3 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O2S/c1-8-16-11-7-12(20-13(11)14(18)17(8)15)9-3-5-10(19-2)6-4-9/h3-7H,15H2,1-2H3 |
InChI Key |
VEQIIMPGMOJEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)OC |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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